2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-
Overview
Description
2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- is an organic compound with the molecular formula C14H28O2. It is a clear liquid characterized by a woody amber odor and is commonly used as a woody fixative in various perfume types . This compound is also known by its trade name, Amber Core® .
Preparation Methods
The synthesis of 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- involves the reaction of 2-tert-butylcyclohexanol with sodium hydride and 1,2-epoxybutane . The reaction conditions typically include:
Reactants: 2-tert-butylcyclohexanol, sodium hydride, and 1,2-epoxybutane.
Reaction Medium: An appropriate solvent, often anhydrous conditions to prevent hydrolysis.
Temperature: Controlled to optimize the reaction rate and yield.
Catalyst: Sodium hydride acts as a base to deprotonate the alcohol, facilitating the nucleophilic attack on the epoxide.
Chemical Reactions Analysis
2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the fragrance industry as a fixative to enhance the longevity of scents in perfumes.
Mechanism of Action
The mechanism of action of 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the cyclohexyl and tert-butyl groups contribute to its hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, affecting biological pathways and processes.
Comparison with Similar Compounds
2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- can be compared with similar compounds such as:
2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-: Similar in structure but with different substituents on the cyclohexyl ring.
2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-: Variations in the alkyl groups attached to the oxygen atom.
The uniqueness of 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- lies in its specific combination of functional groups, which imparts distinct physicochemical properties and applications in various fields.
Properties
IUPAC Name |
1-(2-tert-butylcyclohexyl)oxybutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-5-11(15)10-16-13-9-7-6-8-12(13)14(2,3)4/h11-13,15H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBVHGLNSHPKPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1CCCCC1C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869896 | |
Record name | 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
139504-68-0 | |
Record name | 1-(2-tert-Butylcyclohexyloxy)-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139504-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-tert-Butylcyclohexyloxybutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139504680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(2-tert-butylcyclohexyl)oxy]butan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-tert-Butyl cyclohexyloxy)-2-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-TERT-BUTYLCYCLOHEXYLOXYBUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DR20642YH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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